
1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic molecules that are often studied for their chemical reactivity, molecular structure, and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. Such compounds often contain functional groups that are characteristic of their reactivity and properties.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. For example, Meyer et al. (2020) describe a base-promoted reaction of O-, N-, and S-nucleophiles providing access to various β-substituted-trifluoromethyl-ethenes under mild conditions, which could be relevant to the synthesis approach for similar compounds (Meyer & El Qacemi, 2020).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, Vogt et al. (2013) used spectroscopic and diffractometric techniques to characterize two polymorphic forms of a structurally complex organic compound, highlighting the importance of these techniques in understanding molecular structures (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Reactions and Properties
Chemical reactions involving organic compounds can exhibit selectivity towards certain functional groups, leading to a variety of products. For instance, the work by Degani (1999) on chemoselective acylation reactions demonstrates how specific functional groups in a molecule can react under certain conditions, which is crucial for designing synthetic routes (Degani, 1999).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group reactions, are critical for the compound's applications. Studies like those conducted by Barany et al. (2005) on the synthesis and reactions of dithiazolidine diones offer insights into the chemical behavior of compounds with specific functional groups, which could be extrapolated to understand similar compounds (Barany, Hammer, Merrifield, & Barany, 2005).
Scientific Research Applications
Chemical Reactions and Synthesis
Synthesis Involving Secondary Amines : A study described the synthesis of fluoro-2-propoxy-3(1H')-ethoxy-2″-alkoxypropanes by reacting certain compounds with secondary amines like dimethylamine and diethylamine. This synthesis highlights the versatile applications of amines in producing fluorine-containing compounds (Furin et al., 2000).
Polymer Studies : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride was investigated for its polymorphic forms using spectroscopic and diffractometric techniques. This research offers insights into the complex behavior of polymeric compounds in various forms (Vogt et al., 2013).
Chemosensitive Derivatives : The preparation of methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, by modifying naturally occurring chlorophyll-a, demonstrates the potential of creating chemosensitive compounds using amines. These derivatives are sensitive to various amines, indicating their applicability in detection and analysis (Tamiaki et al., 2013).
Novel Compound Synthesis : The synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, a new compound, showcases the potential of amines in creating novel chemical entities. This compound has never been reported before and was synthesized using polar solvents in an amine reaction (Cheng Chuan, 2011).
Applications in Organic Chemistry
- Base-Promoted Reactions : Research on base-promoted reactions of O-, N-, and S-nucleophiles with various compounds, including 2-chloro-3,3,3-trifluoprop-1-ene, indicates the role of amines in achieving regio-, chemo-, and stereoselectivities in organic synthesis. This study opens pathways to synthesize a wide range of organic compounds (Meyer & El Qacemi, 2020).
Molecular Encapsulation and Detection
- Encapsulation of Halides : A study on the encapsulation of halides within the cavity of a pentafluorophenyl-substituted tripodal amine receptor emphasizes the use of amines in molecular encapsulation. This research demonstrates the potential of amines in creating specific receptors for ions (Lakshminarayanan et al., 2007).
Advanced Material Research
- Antimicrobial Additives for Lubricating Oils : The synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane as potential antimicrobial additives for lubricating oils shows the practical application of amines in industrial contexts. These compounds have been tested for their efficacy against bacteria and fungi, indicating their role in enhancing material properties (Mammadbayli et al., 2018).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NS.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOUHUEBGGTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(CC1=C(C=C(C=C1)F)F)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)
![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)
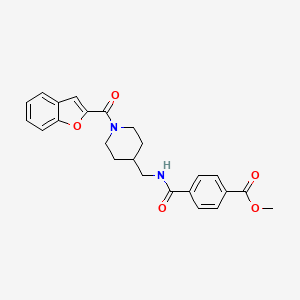
![[(2-Cyanoethyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2493295.png)
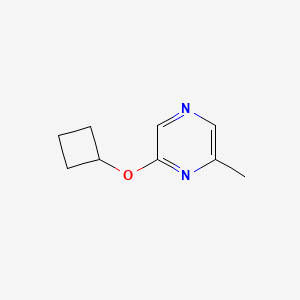
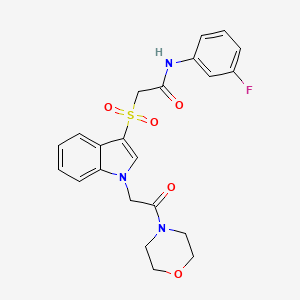
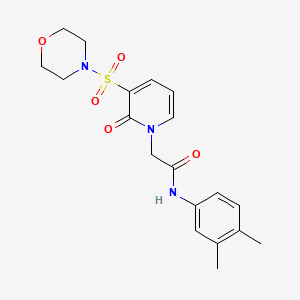

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)
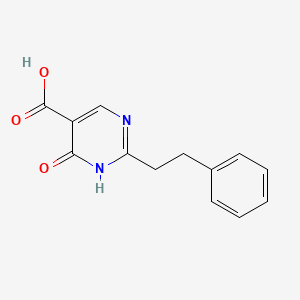
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)